molecular formula C7H5BrN2O3S B1386559 5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one CAS No. 1086376-33-1

5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B1386559
CAS No.: 1086376-33-1
M. Wt: 277.1 g/mol
InChI Key: DKOLLVKBWDBACP-UHFFFAOYSA-N
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Description

5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound featuring a 1,3,4-oxadiazol-2(3H)-one core substituted with a 4-bromo-3-methoxythien-2-yl group. The thiophene ring introduces sulfur-based electronic effects, while the bromo and methoxy substituents modulate steric and electronic properties. This structural framework is associated with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects, as observed in related oxadiazolone derivatives .

Properties

IUPAC Name

5-(4-bromo-3-methoxythiophen-2-yl)-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O3S/c1-12-4-3(8)2-14-5(4)6-9-10-7(11)13-6/h2H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOLLVKBWDBACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1Br)C2=NNC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one typically involves the following steps:

    Formation of the thienyl intermediate: The starting material, 4-bromo-3-methoxythiophene, is synthesized through bromination and methoxylation of thiophene.

    Cyclization to form the oxadiazolone ring: The thienyl intermediate is then reacted with hydrazine hydrate and carbon disulfide to form the 1,3,4-oxadiazolone ring. The reaction is typically carried out under reflux conditions in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes mentioned above to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Cyclization reactions: The oxadiazolone ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. Reactions are typically carried out in acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Reactions are typically carried out in anhydrous solvents under inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can yield different oxidation states and reduced forms of the compound.

Scientific Research Applications

5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one has several scientific research applications, including:

    Medicinal chemistry: The compound has potential as a pharmacophore for the development of new drugs, particularly those targeting central nervous system disorders and cancer.

    Materials science: The compound can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.

    Organic synthesis: The compound can serve as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.

Mechanism of Action

The mechanism of action of 5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may interact with enzymes or receptors involved in disease pathways, leading to modulation of their activity. The exact mechanism of action depends on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of oxadiazolone derivatives are highly dependent on substituents attached to the core. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Selected Oxadiazolone Derivatives
Compound Name Substituent(s) on Oxadiazolone Core Key Functional Groups Biological Activity
Target Compound 4-Bromo-3-methoxythien-2-yl Thiophene, Br, OMe Not explicitly reported (inferred anti-inflammatory/antimicrobial)
5-[4-Bromo-3-(trifluoromethyl)phenyl]-oxadiazolone (32) 4-Bromo-3-(trifluoromethyl)phenyl Phenyl, Br, CF3 Notum carboxylesterase inhibition
5-(2-Furyl)-oxadiazolone 2-Furyl Furan Synthetic intermediate (antimicrobial potential inferred)
5-(1-/2-Naphthyloxymethyl)-oxadiazol-2(3H)-thione Naphthyloxymethyl Naphthyl, thione (C=S) Antimicrobial (4–32 μg/mL vs. S. aureus)
5-(Piperidin-4-yl)-oxadiazolone hydrochloride Piperidin-4-yl Piperidine, HCl salt CNS-targeting (structural analog)
3-[(5-Chloro-2-hydroxybenzyl)]-5-(4-CF3-phenyl)-oxadiazolone 4-Trifluoromethylphenyl, chloro-hydroxybenzyl CF3, Cl, OH Potential kinase inhibition (BMS 191011 analog)

Pharmacological Activity

  • Fenamate Analogs (Pyridyl/Quinonalinyl Substituents): Compounds like 5-[2-(4-pyridyl)aminoaryl]-oxadiazolones exhibit analgesic and anti-inflammatory activity, with reduced ulcerogenic effects compared to traditional NSAIDs . The target compound’s thienyl group may enhance membrane permeability due to its lipophilic sulfur atom.
  • Antimicrobial Activity: Naphthyloxymethyl-substituted oxadiazol-2(3H)-thiones (e.g., compounds 102) show potent activity against S. aureus (4–32 μg/mL), outperforming chloramphenicol . The target compound’s bromo and methoxy groups could similarly enhance halogen bonding and hydrophobic interactions with bacterial targets.
  • Enzyme Inhibition: 5-Aryl-substituted oxadiazolones, such as compound 32, inhibit Notum carboxylesterase, a key enzyme in Wnt signaling . The trifluoromethyl group in 32 enhances electron-withdrawing effects, while the target compound’s methoxy group may act as an electron donor.

Physicochemical Properties

  • Lipophilicity and Solubility: The bromo and methoxy groups in the target compound increase molecular weight (~315 g/mol) and logP compared to simpler analogs like 5-(2-furyl)-oxadiazolone (MW 152 g/mol) . This enhances membrane permeability but may reduce aqueous solubility.
  • Electronic Effects: The thienyl group’s sulfur atom contributes to resonance stabilization, while the methoxy group’s electron-donating nature contrasts with electron-withdrawing groups (e.g., CF3 in compound 32) .

Biological Activity

5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one is a compound that belongs to the oxadiazole class, which has garnered attention for its diverse biological activities. This article delves into its biological properties, focusing on antimicrobial, anti-inflammatory, and anticancer activities, supported by case studies and research findings.

  • Molecular Formula : C7_7H5_5BrN2_2O3_3S
  • Molecular Weight : 277.10 g/mol
  • CAS Number : 1086376-33-1

Antimicrobial Activity

Research has demonstrated that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. The following table summarizes key findings related to the antimicrobial activity of this compound and related derivatives:

Study Pathogen Activity Reference
Dhumal et al. (2016)Mycobacterium bovis BCGStrong inhibition in active and dormant states
Shingare et al. (2018)Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosaModerate to excellent activity compared to amoxicillin
Paruch et al. (2020)Clostridium difficileMIC = 0.003–0.03 µg/mL, significantly higher than vancomycin

Case Study: Antimycobacterial Activity

In a study conducted by Dhumal et al., a series of oxadiazole derivatives were synthesized and tested for their antitubercular activity. The most effective compounds demonstrated strong binding affinity to the mycobacterial enoyl reductase (InhA), crucial for fatty acid biosynthesis in Mycobacterium species. This mechanism suggests potential for developing new antitubercular agents from oxadiazole derivatives.

Anti-inflammatory and Analgesic Properties

The anti-inflammatory properties of oxadiazole derivatives have been extensively studied. Compounds similar to this compound have shown efficacy in reducing inflammation in various models.

Research Findings

A comprehensive review highlighted that oxadiazole derivatives exhibit anti-inflammatory effects through multiple pathways, including the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response. These compounds have been shown to possess analgesic properties as well, making them candidates for pain management therapies.

Anticancer Activity

The anticancer potential of 1,3,4-oxadiazole derivatives has been documented in several studies. The compound's ability to induce apoptosis in cancer cells and inhibit tumor growth has been attributed to its interaction with specific molecular targets.

Notable Studies

  • Desai et al. (2016) : Investigated the anticancer effects of pyridine-based oxadiazole derivatives, finding significant cytotoxicity against various cancer cell lines.
  • Shingare et al. (2018) : Reported that certain hybrid derivatives exhibited potent anticancer activity by disrupting cancer cell proliferation pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one
Reactant of Route 2
5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one

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